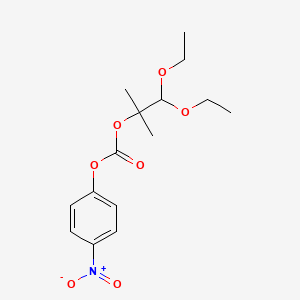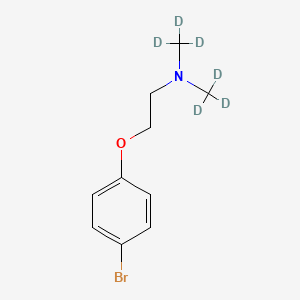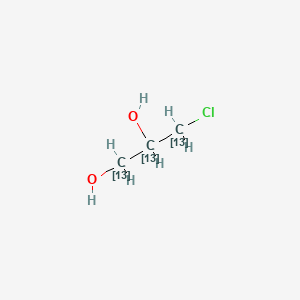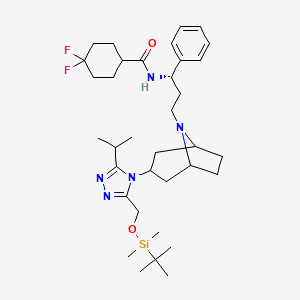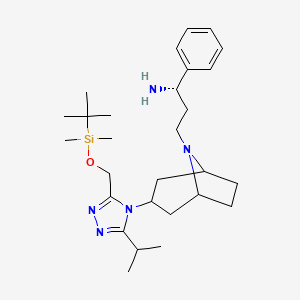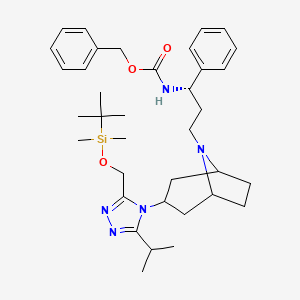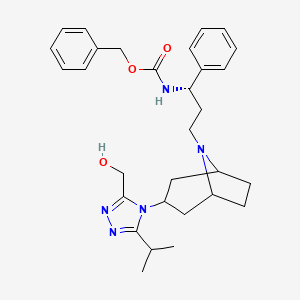![molecular formula C28H39NO8 B587595 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid CAS No. 210573-52-7](/img/structure/B587595.png)
2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways including a structural formula, a line-angle formula, or a 3D conformational diagram.
Synthesis Analysis
This involves a detailed description of how to synthesize the compound from readily available starting materials. It includes the reagents, conditions, and techniques necessary for the synthesis.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products of its reactions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, its reactivity with common reagents, and its preferred oxidation state(s).Scientific Research Applications
Glucosinolate Metabolism and Synthesis
Glucosinolates (GSLs) are plant metabolites with a glucopyranosiduronic acid component, showing significant structural diversity and biological activity. These compounds, after enzymatic hydrolysis, can form various products including isothiocyanates or nitriles. GSLs are derived from amino acids such as Ala, Val, Leu, and others, indicating the structural and functional versatility of glucopyranosiduronic acid derivatives in plant metabolism and defense mechanisms (Blažević et al., 2019).
Synthesis of Glycoside Mimetics
Research on the synthesis of C-glycoside mimetics, which are structurally related to glycosylphosphates and glycolipids, highlights the chemical versatility and potential pharmaceutical applications of compounds involving glucopyranosiduronic acid structures. These studies focus on creating bioactive compounds that can inhibit carbohydrate processing enzymes, showcasing the potential for therapeutic applications of complex glucopyranosiduronic acid derivatives (Cipolla et al., 1997).
Betalains: Chemistry and Biochemistry
Betalains are another group of compounds involving glucosidic bonds and demonstrating significant biological activities. These pigments, found in certain plant families, are composed of betalamic acid linked to cyclo-dihydroxy-phenylalanine or its glucosyl derivatives. Betalains' synthesis pathway, starting from tyrosine, highlights the biological importance of glycosidic modifications in producing bioactive compounds with potential health benefits (Khan & Giridhar, 2015).
Applications in Drug Delivery and Biomedical Engineering
Chitosan, a biopolymer consisting of glucosamine and N-acetyl-glucosamine, showcases the importance of glucopyranosiduronic acid derivatives in the development of biomaterials for tissue engineering, drug delivery systems, and cancer treatment. Its unique properties, such as biocompatibility, biodegradability, and the ability to form films, highlight the potential of structurally complex glucopyranosiduronic acid derivatives in biomedical applications (Victor et al., 2020).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO8/c1-16(2)29(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-30)10-11-22(21)36-28-25(33)23(31)24(32)26(37-28)27(34)35/h5-11,14,16-17,20,23-26,28,30-33H,12-13,15H2,1-4H3,(H,34,35)/t20-,23+,24+,25-,26+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPQHVAFNCNKD-GYQAOLNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857804 |
Source


|
| Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
CAS RN |
210573-52-7 |
Source


|
| Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

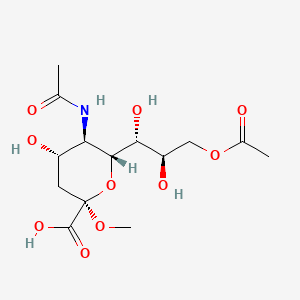

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
